sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate
Description
sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate is a complex organic compound that features a pyridine ring, an acetic acid moiety, and a trifluoromethyl-substituted phenyl group
Properties
CAS No. |
1224977-86-9 |
|---|---|
Molecular Formula |
C25H22F3N2NaO4 |
Molecular Weight |
494.44 |
IUPAC Name |
sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate |
InChI |
InChI=1S/C25H23F3N2O4.Na/c1-2-30(24(33)34-16-17-6-4-3-5-7-17)15-20-12-21(25(26,27)28)8-9-22(20)19-10-18(11-23(31)32)13-29-14-19;/h3-10,12-14H,2,11,15-16H2,1H3,(H,31,32);/q;+1/p-1 |
InChI Key |
TWJVCZPXQPHXIU-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CC(=O)[O-])C(=O)OCC3=CC=CC=C3.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-206; AM 206; AM206; UNII-NCZ7ZWF0CR; |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate involves multiple steps. The synthetic route typically starts with the preparation of the pyridineacetic acid derivative, followed by the introduction of the trifluoromethyl group and the phenylmethoxycarbonyl-protected amine. The final step involves the formation of the sodium salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The phenylmethoxycarbonyl group can be reduced to reveal the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other pyridineacetic acid derivatives and trifluoromethyl-substituted phenyl compounds. Compared to these, sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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